![molecular formula C10H7BrClN3 B1610168 5-bromo-2-chloro-N-phenylpyrimidin-4-amine CAS No. 280581-50-2](/img/structure/B1610168.png)
5-bromo-2-chloro-N-phenylpyrimidin-4-amine
Overview
Description
5-bromo-2-chloro-N-phenylpyrimidin-4-amine is an organic compound with the molecular formula C10H7BrClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-phenylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyrimidine and aniline.
Bromination: The 2-chloropyrimidine undergoes bromination using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the pyrimidine ring.
Amination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with aniline to introduce the phenylamine group at the 4-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include continuous flow reactors and automated synthesis platforms to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-chloro-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) in solvents such as tetrahydrofuran (THF) are typical.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions:
Oxidation and Reduction: Different oxidation states of the compound, leading to various functionalized derivatives.
Scientific Research Applications
5-bromo-2-chloro-N-phenylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other therapeutic agents.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for functional materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Chemical Biology: The compound is used in the design of chemical probes for target identification and validation in drug discovery.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-phenylpyrimidin-4-amine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The compound binds to the active site of the target protein, blocking its activity and thereby modulating the biological pathway involved. The molecular targets and pathways vary depending on the specific derivative and its intended therapeutic use.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-chloro-N-cyclopentyl-pyrimidin-4-amine: Similar structure but with a cyclopentyl group instead of a phenyl group.
5-bromo-2-chloro-N-methylpyrimidin-4-amine: Similar structure but with a methyl group instead of a phenyl group.
5-bromo-2-chloro-N-ethylpyrimidin-4-amine: Similar structure but with an ethyl group instead of a phenyl group.
Uniqueness
5-bromo-2-chloro-N-phenylpyrimidin-4-amine is unique due to the presence of the phenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and materials science, offering different reactivity and interaction profiles compared to its analogs.
Biological Activity
5-Bromo-2-chloro-N-phenylpyrimidin-4-amine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, mechanisms of action, and potential applications based on recent research findings.
Structural Characteristics
The compound features a pyrimidine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 2-position, and an amino group at the 4-position. These structural elements contribute to its reactivity and biological properties, making it a versatile candidate for therapeutic applications.
The primary mechanism of action for this compound involves its interaction with various kinases, particularly ULK1 kinase, which plays a crucial role in autophagy regulation. Inhibition of ULK1 can lead to apoptosis in cancer cells, suggesting potential for antitumor drug development .
Biological Activity
Recent studies have highlighted several key biological activities associated with this compound:
- Antitumor Activity : Derivatives of this compound have shown significant inhibitory effects on cancer cell lines. For example, its ability to inhibit ULK1 kinase has been linked to increased cell death in certain types of cancer.
- Anti-inflammatory Effects : Research indicates that similar pyrimidine derivatives exhibit anti-inflammatory properties by suppressing COX-2 activity. The IC50 values for some derivatives were reported as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
This compound | Chlorine at position 2, bromine at position 5 | Inhibits ULK1 kinase; potential antitumor activity |
5-Bromo-4-methyl-N-phenylpyrimidin-2-amine | Methyl group at position 4 | Altered biological activity compared to the target compound |
5-Bromo-N-(3-methylphenyl)pyrimidin-4-amines | Different aryl substituents at the amine position | Variability in biological activity depending on substituent effects |
This table illustrates how variations in substituents can significantly affect both chemical reactivity and biological activity.
Case Studies and Research Findings
- Inhibition of Cancer Cell Growth : A study focused on the antitumor effects of this compound demonstrated that it effectively inhibited the growth of specific cancer cell lines through ULK1 inhibition. This suggests a pathway for therapeutic intervention in oncology.
- Anti-inflammatory Studies : In vivo studies using carrageenan-induced paw edema models showed that derivatives of this compound significantly reduced inflammation markers like iNOS and COX-2 mRNA expressions, outperforming traditional anti-inflammatory agents .
- Kinase Interaction Studies : Binding affinity assays revealed that this compound exhibits strong interactions with various kinases, highlighting its potential as a lead compound for developing targeted therapies against diseases involving dysregulated kinase activity .
Properties
IUPAC Name |
5-bromo-2-chloro-N-phenylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3/c11-8-6-13-10(12)15-9(8)14-7-4-2-1-3-5-7/h1-6H,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUZAJOBLJQQPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464859 | |
Record name | 5-Bromo-2-chloro-N-phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280581-50-2 | |
Record name | 5-Bromo-2-chloro-N-phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90464859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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